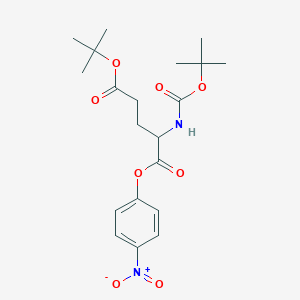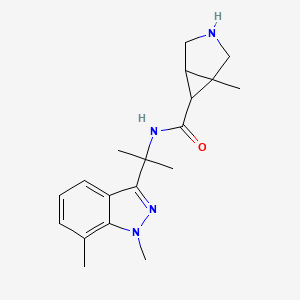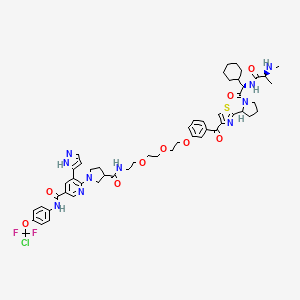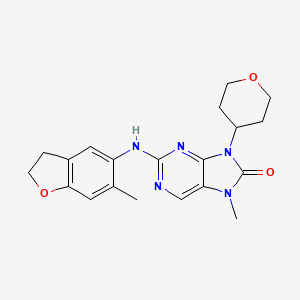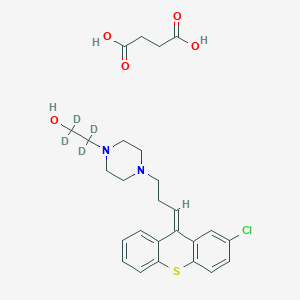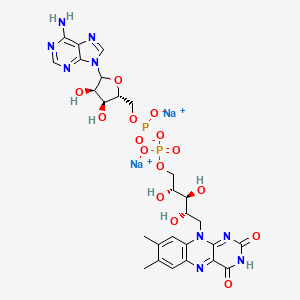
Flavin adenine dinucleotide (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavin adenine dinucleotide (disodium salt) is a redox-active coenzyme associated with various proteins. It plays a crucial role in several enzymatic reactions in metabolism, acting as an electron carrier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flavin adenine dinucleotide (disodium salt) can be synthesized through the condensation of riboflavin (vitamin B2) and adenosine diphosphate. Small quantities of flavin adenine dinucleotide can be purified by paper chromatography using tert-butyl alcohol/water, cutting out the main spot, and eluting with water. Larger amounts can be precipitated from water as the uranyl complex by adding a slight excess of uranyl acetate to a solution at pH 6.0, dropwise and with gentle stirring .
Industrial Production Methods
Industrial production methods for flavin adenine dinucleotide (disodium salt) typically involve large-scale fermentation processes using genetically modified microorganisms that overproduce riboflavin. The riboflavin is then chemically converted to flavin adenine dinucleotide through a series of enzymatic and chemical reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Flavin adenine dinucleotide (disodium salt) undergoes several types of reactions, including oxidation, reduction, and substitution. It can exist in four redox states: flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone .
Common Reagents and Conditions
Common reagents used in the reactions involving flavin adenine dinucleotide (disodium salt) include nicotinamide adenine dinucleotide phosphate (NADPH) for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve aqueous solutions at physiological pH.
Major Products Formed
The major products formed from the reactions of flavin adenine dinucleotide (disodium salt) include reduced forms such as flavin adenine dinucleotide hydroquinone (FADH2) and oxidized forms such as flavin adenine dinucleotide quinone (FAD).
Wissenschaftliche Forschungsanwendungen
Flavin adenine dinucleotide (disodium salt) has a wide range of scientific research applications:
Chemistry: Used as a redox cofactor in various chemical reactions.
Biology: Plays a crucial role in cellular respiration and energy production by acting as an electron carrier in the electron transport chain.
Medicine: Studied for its potential therapeutic effects in treating mitochondrial dysfunction and oxidative stress-related diseases.
Industry: Used in the production of biosensors and bioelectronic devices due to its redox properties
Wirkmechanismus
Flavin adenine dinucleotide (disodium salt) exerts its effects by acting as an electron carrier in redox reactions. It accepts two electrons and two protons to become reduced to flavin adenine dinucleotide hydroquinone (FADH2). This reduced form can then donate electrons to other molecules, facilitating various biochemical reactions. The molecular targets and pathways involved include the electron transport chain in mitochondria, where flavin adenine dinucleotide plays a key role in ATP production .
Vergleich Mit ähnlichen Verbindungen
Flavin adenine dinucleotide (disodium salt) is unique compared to other similar compounds due to its conformational flexibility and ability to exist in multiple redox states. Similar compounds include:
Flavin mononucleotide (FMN): Another flavin cofactor that is involved in redox reactions but lacks the adenine moiety.
Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions but with different redox potentials and reaction mechanisms.
Nicotinamide adenine dinucleotide phosphate (NADP): Similar to NAD but with an additional phosphate group, involved in anabolic reactions
Flavin adenine dinucleotide (disodium salt) stands out due to its role in both one-electron and two-electron transfer reactions, making it versatile in various biochemical processes.
Eigenschaften
Molekularformel |
C27H31N9Na2O15P2 |
|---|---|
Molekulargewicht |
829.5 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26?;;/m0../s1 |
InChI-Schlüssel |
XLRHXNIVIZZOON-AYGNSISDSA-L |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



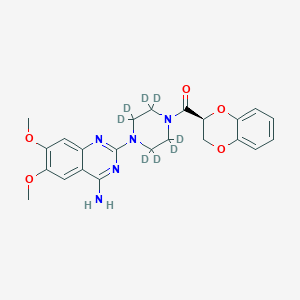
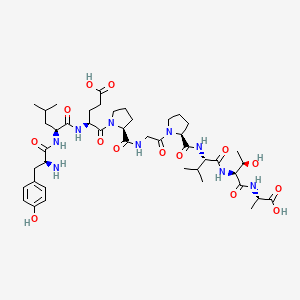
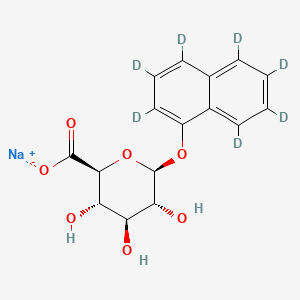

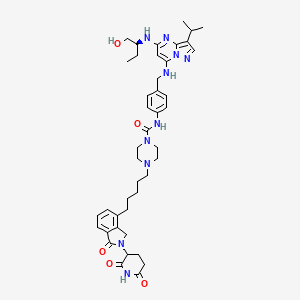
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
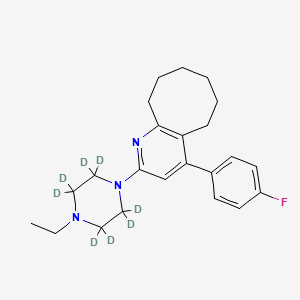
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
